2-氟-4-丙氧基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

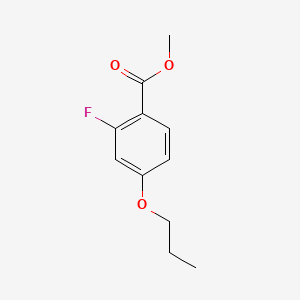

Methyl 2-fluoro-4-propoxybenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the fourth position is substituted with a propoxy group

科学研究应用

Methyl 2-fluoro-4-propoxybenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Material Science: Utilized in the preparation of specialized polymers and coatings.

Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic benefits.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-4-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-fluoro-4-propoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

化学反应分析

Types of Reactions: Methyl 2-fluoro-4-propoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-propoxybenzoic acid and methanol in the presence of a base or acid.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Ester Hydrolysis: 2-fluoro-4-propoxybenzoic acid.

Oxidation: Corresponding aldehydes or carboxylic acids.

作用机制

The mechanism of action of methyl 2-fluoro-4-propoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

相似化合物的比较

Methyl 2-fluorobenzoate: Lacks the propoxy group, making it less versatile in certain synthetic applications.

Methyl 4-propoxybenzoate: Lacks the fluorine atom, which may affect its reactivity and biological properties.

Methyl 2-chloro-4-propoxybenzoate:

Uniqueness: Methyl 2-fluoro-4-propoxybenzoate is unique due to the presence of both the fluorine and propoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the propoxy group provides additional functionalization options.

生物活性

Methyl 2-fluoro-4-propoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 2-fluoro-4-propoxybenzoate is an ester derivative of benzoic acid, characterized by the presence of a fluorine atom and a propoxy group. The chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of methyl 2-fluoro-4-propoxybenzoate can be attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme can lead to antibacterial effects, making it a candidate for addressing antibiotic resistance.

Key Findings:

- DNA Gyrase Inhibition : Methyl 2-fluoro-4-propoxybenzoate has shown promising activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Selectivity : The compound exhibits selectivity for bacterial targets over human homologs, which is crucial for minimizing side effects in therapeutic applications .

Biological Activity Data

The following table summarizes the biological activity data for methyl 2-fluoro-4-propoxybenzoate against various pathogens:

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| E. coli | 4 | DNA gyrase inhibition |

| Klebsiella pneumoniae | 2 | DNA gyrase inhibition |

| Pseudomonas aeruginosa | 8 | DNA gyrase inhibition |

| Acinetobacter baumannii | 0.5 | DNA gyrase inhibition |

Case Studies

- Antibacterial Efficacy : A study demonstrated that methyl 2-fluoro-4-propoxybenzoate significantly inhibited the growth of multidrug-resistant strains of A. baumannii. The compound's MIC values were lower than those of conventional antibiotics, indicating its potential as a novel therapeutic agent .

- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption and distribution characteristics, which are essential for effective systemic administration. The presence of the propoxy group enhances solubility and bioavailability .

- Toxicological Assessment : Preliminary toxicological studies indicated that methyl 2-fluoro-4-propoxybenzoate exhibited low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development .

属性

IUPAC Name |

methyl 2-fluoro-4-propoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-3-6-15-8-4-5-9(10(12)7-8)11(13)14-2/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENVVTLOYMGCGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716516 |

Source

|

| Record name | Methyl 2-fluoro-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-41-8 |

Source

|

| Record name | Methyl 2-fluoro-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。